molecular formula C8H4N4O2 B13940334 1H-Benzimidazole-5-carbonitrile, 6-nitro-

1H-Benzimidazole-5-carbonitrile, 6-nitro-

Cat. No.: B13940334
M. Wt: 188.14 g/mol
InChI Key: CFJANAWKNNGWED-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5-carbonitrile, 6-nitro- is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C8H4N4O2 and is characterized by the presence of a benzimidazole ring substituted with a carbonitrile group at the 5-position and a nitro group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-5-carbonitrile, 6-nitro- can be synthesized through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with formic acid or its derivatives, followed by nitration and cyanation reactions. The reaction conditions typically involve the use of strong acids and oxidizing agents to introduce the nitro group and cyanide ion.

Industrial Production Methods: Industrial production of 1H-Benzimidazole-5-carbonitrile, 6-nitro- often involves large-scale nitration and cyanation processes. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-5-carbonitrile, 6-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with potential biological activities.

    Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.

Major Products Formed:

    Reduction: Amino derivatives of benzimidazole.

    Substitution: Substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

1H-Benzimidazole-5-carbonitrile, 6-nitro- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-5-carbonitrile, 6-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole ring can bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

    1H-Benzimidazole-5-carbonitrile: Lacks the nitro group, resulting in different chemical and biological properties.

    6-Nitrobenzimidazole: Lacks the carbonitrile group, affecting its reactivity and applications.

    2-Methylbenzimidazole: Substituted at a different position, leading to variations in its chemical behavior.

Uniqueness: 1H-Benzimidazole-5-carbonitrile, 6-nitro- is unique due to the presence of both the carbonitrile and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H4N4O2

Molecular Weight

188.14 g/mol

IUPAC Name

6-nitro-1H-benzimidazole-5-carbonitrile

InChI

InChI=1S/C8H4N4O2/c9-3-5-1-6-7(11-4-10-6)2-8(5)12(13)14/h1-2,4H,(H,10,11)

InChI Key

CFJANAWKNNGWED-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1N=CN2)[N+](=O)[O-])C#N

Origin of Product

United States

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